Albocycline

Catalog No.
S517855
CAS No.
25129-91-3
M.F
C18H28O4
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albocycline

CAS Number

25129-91-3

Product Name

Albocycline

IUPAC Name

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1

InChI Key

BYWWNDLILWPPJP-REXWONOSSA-N

SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C

Solubility

Soluble in DMSO

Synonyms

Albocycline; Ingramycin; TA-2407

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C

Isomeric SMILES

C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C

Description

The exact mass of the compound Albocycline is 308.1988 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Albocycline is classified as a macrolide polyketide antibiotic, characterized by a 14-membered lactone ring structure. Its molecular formula is identified as C18H28O4 . The compound is primarily produced by the actinobacterium Streptomyces maizeus and exhibits notable antibacterial and antifungal activities . The structural elucidation of albocycline has been achieved through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .

Early research suggests albocycline disrupts bacterial growth by inhibiting nicotinate and nicotinamide biosynthesis, essential components for bacterial metabolism []. However, further investigation into its specific mechanism of action, particularly regarding its antifungal properties, is needed [].

That modify its structure for further study or application. Key reactions include:

  • Acylation and Alkylation: These reactions can functionalize the hydroxyl groups on the albocycline molecule, allowing for the synthesis of various analogs .
  • Click Chemistry: The incorporation of alkyne groups facilitates the generation of a library of albocycline derivatives through copper-catalyzed reactions .
  • Oxidative Transformations: Reactions involving oxidizing agents can modify specific methyl groups to enhance biological activity or alter pharmacological properties .

Albocycline exhibits significant biological activity, primarily as an antibiotic. It inhibits the biosynthesis of nicotinate (vitamin B3) in Bacillus subtilis, demonstrating its role in disrupting essential metabolic pathways in bacteria . Additionally, albocycline has shown effectiveness against methicillin-resistant Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains .

The synthesis of albocycline has been explored through both natural extraction and total synthesis approaches:

  • Natural Extraction: Albocycline is isolated from Streptomyces maizeus cultures using chromatographic techniques to purify the compound from fermentation broths .
  • Total Synthesis: A concise total synthesis method has been developed that involves 14 steps starting from commercially available precursors. This method utilizes regio- and stereoselective reactions to construct the complex structure of albocycline .

Albocycline's primary applications are in the field of medicine as an antibiotic. Its ability to combat resistant bacterial strains positions it as a promising candidate for new antibiotic therapies. Additionally, its structural features allow for modifications that may enhance its efficacy or reduce side effects in clinical applications.

Research into the interactions of albocycline with cellular components has revealed insights into its mechanism of action. Studies indicate that mutations in bacterial cells can lead to resistance against albocycline by altering cellular NAD(P)H pools, which are critical for its action . Understanding these interactions is essential for developing strategies to overcome resistance.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with albocycline. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
ErythromycinMacrolideBroad-spectrum antibacterialFirst macrolide antibiotic discovered
TylosinMacrolideAntibacterial (primarily against Gram-positive bacteria)Used in veterinary medicine
AzithromycinMacrolideBroad-spectrum antibacterialExtended half-life and tissue penetration
SpiramycinMacrolideAntibacterial (especially against respiratory pathogens)Effective against intracellular pathogens

Albocycline stands out due to its specific inhibitory action on nicotinate biosynthesis and its unique structural characteristics that allow for further functionalization compared to other macrolides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.19875937 g/mol

Monoisotopic Mass

308.19875937 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

Dates

Modify: 2023-08-15
1: Liang H, Zhou G, Ge Y, D'Ambrosio EA, Eidem TM, Blanchard C, Shehatou C, Chatare VK, Dunman PM, Valentine AM, Voelz VA, Grimes CL, Andrade RB. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. Bioorg Med Chem. 2018 Jul 23;26(12):3453-3460. doi: 10.1016/j.bmc.2018.05.017. Epub 2018 May 24. PubMed PMID: 29805074; PubMed Central PMCID: PMC6008248.
2: Managamuri U, Vijayalakshmi M, Ganduri VSRK, Rajulapati SB, Bonigala B, Kalyani BS, Poda S. Isolation, identification, optimization, and metabolite profiling of Streptomyces sparsus VSM-30. 3 Biotech. 2017 Jul;7(3):217. doi: 10.1007/s13205-017-0835-1. Epub 2017 Jul 1. PubMed PMID: 28669076; PubMed Central PMCID: PMC5494031.
3: Chatare VK, Andrade RB. Total Synthesis of (-)-Albocycline. Angew Chem Int Ed Engl. 2017 May 15;56(21):5909-5911. doi: 10.1002/anie.201702530. Epub 2017 Apr 21. PubMed PMID: 28429505.
4: O'Brien RV, Davis RW, Khosla C, Hillenmeyer ME. Computational identification and analysis of orphan assembly-line polyketide synthases. J Antibiot (Tokyo). 2014 Jan;67(1):89-97. doi: 10.1038/ja.2013.125. Epub 2013 Dec 4. PubMed PMID: 24301183; PubMed Central PMCID: PMC4028714.
5: Christner C, Küllertz G, Fischer G, Zerlin M, Grabley S, Thiericke R, Taddei A, Zeeck A. Albocycline- and carbomycin-type macrolides, inhibitors of human prolyl endopeptidases. J Antibiot (Tokyo). 1998 Mar;51(3):368-71. PubMed PMID: 9589074.
6: Taddei A, Zeeck A. Biosynthesis of albocycline: origin of the carbon skeleton. J Antibiot (Tokyo). 1997 Jun;50(6):526-8. PubMed PMID: 9268011.
7: Takamatsu S, Kim YP, Hayashi M, Komiyama K, Imokawa G, Omura S. A new inhibitor of melanogenesis, albocycline K3, produced by Streptomyces sp. OH-3984. J Antibiot (Tokyo). 1996 May;49(5):485-6. PubMed PMID: 8682726.
8: Harada K, Nishida F, Takagi H, Suzuki M, Iwashita T. Studies on an antibiotic, albocycline VII. Minor components of albocycline. J Antibiot (Tokyo). 1984 Oct;37(10):1187-97. PubMed PMID: 6501089.
9: Thomas RC, Chidester CG. Albocycline: structure determination by x-ray crystallography. J Antibiot (Tokyo). 1982 Dec;35(12):1658-64. PubMed PMID: 7166531.
10: Slechta L, Cialdella J, Hoeksema H. Biomodification of albocycline by Streptomyces venezuelae. J Antibiot (Tokyo). 1978 Apr;31(4):319-23. PubMed PMID: 659330.
11: Reusser F. Mode of action of albocycline, an inhibitor of nicotinate biosynthesis. J Bacteriol. 1969 Oct;100(1):11-3. PubMed PMID: 4241976; PubMed Central PMCID: PMC315350.
12: Furumai T, Nagahama N, Okuda T. Studies on a new antibiotic, albocycline. II. Taxonomic studies on albocycline-producing strains. J Antibiot (Tokyo). 1968 Feb;21(2):85-90. PubMed PMID: 5674371.
13: Nagahama N, Suzuki M, Awataguchi S, Okuda T. Studies on a new antibiotic, albocycline. I. Isolation, purification and properties. J Antibiot (Tokyo). 1967 Sep;20(5):261-6. PubMed PMID: 5630768.

Explore Compound Types